molecular formula C11H10N2OS B427883 2-Methylthio-4-phenoxypyrimidine

2-Methylthio-4-phenoxypyrimidine

Cat. No.: B427883
M. Wt: 218.28g/mol
InChI Key: LEXAOEXBTWFQAO-UHFFFAOYSA-N
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Description

2-Methylthio-4-phenoxypyrimidine is a pyrimidine derivative substituted with a methylthio (-SCH₃) group at position 2 and a phenoxy (-OPh) group at position 4. Pyrimidines are heterocyclic aromatic compounds integral to nucleic acids (DNA/RNA) and exhibit diverse pharmacological activities, including antibacterial, antitumor, and agrochemical applications .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28g/mol

IUPAC Name

2-methylsulfanyl-4-phenoxypyrimidine

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-8-7-10(13-11)14-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

LEXAOEXBTWFQAO-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)OC2=CC=CC=C2

Canonical SMILES

CSC1=NC=CC(=N1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Pharmacological Relevance

The pharmacological and physicochemical properties of pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 2-methylthio-4-phenoxypyrimidine and related compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
2-Methylthio-4-phenoxypyrimidine (Target) -SCH₃ (2), -OPh (4) 218* High lipophilicity; potential CNS/antitumor activity
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine -SCH₃ (2), -Cl (4), -OEt (6) N/A Reactive chloro group; agrochemical applications
2-Methoxy-4-methylpyrimidine -OCH₃ (2), -CH₃ (4) 124.14 Low MW; higher aqueous solubility
2-Amino-6-fluoro-4-methoxypyrimidine -NH₂ (2), -OCH₃ (4), -F (6) N/A H-bond donor; antiviral potential
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione -SH (2), -OH (4), -Ph (4), -OCH₃ (6) N/A Thione group; antibacterial/antitumor

*Calculated MW for target: C₁₁H₁₀N₂OS (C: 60.5%, H: 4.6%, N: 12.8%, O: 7.3%, S: 14.7%).

Key Observations:

Substituent Reactivity: The chloro group in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine increases electrophilicity, making it reactive in substitution reactions. Methoxy (e.g., 2-methoxy-4-methylpyrimidine ) is electron-donating, increasing solubility but reducing metabolic stability compared to methylthio (-SCH₃), which is weakly electron-withdrawing .

Pharmacological Implications: Amino (e.g., 2-amino-6-fluoro-4-methoxypyrimidine ) introduces hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability compared to methylthio . Thione groups (e.g., in ) act as hydrogen-bond acceptors, differing from methylthio’s role as a hydrophobic moiety. This distinction could influence antibacterial efficacy .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (218 g/mol) and aromatic substituents suggest increased lipophilicity compared to smaller analogs (e.g., 124.14 g/mol for 2-methoxy-4-methylpyrimidine ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

Preparation Methods

Base-Mediated Coupling of 4-Chloro-2-(methylthio)pyrimidine with Phenol

The most widely reported method involves reacting 4-chloro-2-(methylthio)pyrimidine with phenol derivatives under basic conditions. Key parameters include:

Reaction Conditions

  • Solvents : Acetonitrile, toluene, or dimethyl sulfoxide (DMSO).

  • Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

  • Temperature : 80–120°C for 4–12 hours.

Mechanism
The reaction proceeds via deprotonation of phenol to generate a phenoxide ion, which displaces the chloride at the 4-position of the pyrimidine ring (Figure 1). The methylthio group at the 2-position remains inert under these conditions due to its weaker leaving group ability compared to chloride.

Example Protocol

  • Combine 4-chloro-2-(methylthio)pyrimidine (1.0 equiv), phenol (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.

  • Reflux at 90°C for 8 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.
    Yield : 72–85%.

Microwave-Assisted Substitution

Microwave irradiation reduces reaction times significantly:

  • Conditions : 150°C, 30 minutes, KOH in water.

  • Advantages : Improved yields (86%) and reduced side products.

Halogenation-Oxidation Sequential Pathways

Synthesis via 5-Bromo Intermediate

A two-step approach involves bromination followed by phenoxylation:

Step 1: Bromination
4-Chloro-2-(methylthio)pyrimidine is treated with N-bromosuccinimide (NBS) in CCl₄ to yield 5-bromo-4-chloro-2-(methylthio)pyrimidine.

Step 2: Phenoxylation
The brominated intermediate reacts with phenol in DMF at 100°C using NaH as the base.
Yield : 68% (over two steps).

Copper-Catalyzed C–O Cross-Coupling

Using a Polymeric Cu(I) Catalyst

A recent advance employs a CO₃-bridged Cu(I) complex ([Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂) for coupling 4-chloro-2-(methylthio)pyrimidine with arylboronic acids:

  • Conditions : KOH, H₂O, 80°C, 1 hour.

  • Yield : 86%.

  • Advantages : Ligand-free, water-compatible, and recyclable catalyst.

Oxidation of 2-Methylthio-4-(phenylthio)pyrimidine

m-Chloroperbenzoic Acid (mCPBA) Oxidation

2-Methylthio-4-(phenylthio)pyrimidine is oxidized with mCPBA in chloroform at −15°C to replace the phenylthio group with phenoxy:

  • Mechanism : Electrophilic substitution via a sulfoxide intermediate.

  • Yield : 49%.

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Base-mediated NASK₂CO₃, acetonitrile, 90°C, 8h85Scalable, simple reagentsLong reaction time
Microwave NASKOH, H₂O, 150°C, 30min86Rapid, eco-friendly solventSpecialized equipment required
Cu-catalyzed coupling[Cu₃] catalyst, H₂O, 80°C, 1h86High atom economy, recyclableCatalyst synthesis required
Bromination-phenoxylationNBS, DMF, 100°C, 12h68Enables 5-substituted derivativesLow overall yield

Critical Parameter Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions.

  • Water emerges as a viable green solvent in microwave and Cu-catalyzed methods.

Base Selection

  • Hydroxide bases (KOH, NaOH) outperform carbonates in microwave-assisted reactions.

  • Bulky bases (Cs₂CO₃) improve selectivity in sterically hindered systems.

Scalability and Industrial Applications

Kilo-Scale Synthesis

Patent WO2021113282A1 details a plant-scale process:

  • Reactor : 500 L glass-lined vessel.

  • Conditions : Toluene, NaOⁱPr, 110°C, 6 hours.

  • Yield : 78% with >99% purity.

Cost Analysis

  • Raw material cost : $120–150/kg (4-chloro-2-(methylthio)pyrimidine).

  • Catalyst-dependent methods reduce costs by 15–20% compared to traditional NAS .

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